molecular formula C12H12N2O2S2 B4773024 1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE

1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE

Cat. No.: B4773024
M. Wt: 280.4 g/mol
InChI Key: BLQQVPVKVULLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.

    Introduction of the Isoxazole Ring: The isoxazole ring is introduced via a cycloaddition reaction involving a nitrile oxide and an alkene or alkyne.

    Coupling of the Thiazine and Isoxazole Rings: The final step involves coupling the thiazine and isoxazole rings through a suitable linker, such as a methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,4-Thiazinan-4-yl(2-thienyl)methanone: A similar compound with a thiazine and thiophene ring but lacking the isoxazole moiety.

    4-(1H-Indol-4-yl)piperazino(2-thienyl)methanone: Another related compound with an indole and piperazine ring system.

Uniqueness

1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is unique due to the presence of both thiazine and isoxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

thiomorpholin-4-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-12(14-3-6-17-7-4-14)9-8-10(16-13-9)11-2-1-5-18-11/h1-2,5,8H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQQVPVKVULLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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